1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Description

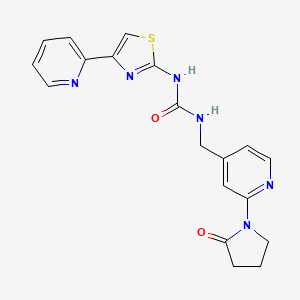

This compound features a urea core bridging two heterocyclic moieties:

- Pyridine-pyrrolidinone arm: A pyridin-4-ylmethyl group substituted at the 2-position with a 2-oxopyrrolidin ring. The pyrrolidinone moiety may enhance solubility and influence target binding through hydrogen bonding.

Properties

IUPAC Name |

1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S/c26-17-5-3-9-25(17)16-10-13(6-8-21-16)11-22-18(27)24-19-23-15(12-28-19)14-4-1-2-7-20-14/h1-2,4,6-8,10,12H,3,5,9,11H2,(H2,22,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPGFGIOELFOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features several functional groups, including pyridine and thiazole moieties, which contribute to its diverse interactions with biological targets.

Molecular Structure

The molecular formula for this compound is , and it possesses a molecular weight of approximately 335.39 g/mol. Its structure includes a pyrrolidinone ring, a pyridine ring, and a thiazole unit, which are known to influence its biological properties significantly.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in the realms of cancer treatment and enzyme inhibition.

1. Antitumor Activity

Studies have shown that derivatives of thiazole-pyridine hybrids exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a related compound inhibited the growth of 60 tested cancer cell lines by more than 50%, with notable efficacy against non-small cell lung cancer and melanoma cell lines .

2. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research. Molecular docking studies suggest that compounds with similar structures form hydrogen bonds with key catalytic residues of PTP1B, indicating their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Cell Signaling Modulation : The compound may influence various signaling pathways by interacting with kinases and phosphatases, impacting cellular metabolism and gene expression.

- Cytotoxic Effects : The structural components may induce genetic instability in cancer cells, leading to morphological changes indicative of mitotic catastrophe .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antitrypanosomal activity, showing effective inhibition at low micromolar concentrations (EC50 values between 1–2 µM) .

- Pyridine-Thiazole Hybrids : Research demonstrated that pyridine-thiazole hybrids could inhibit tumor growth significantly across various cancer types, suggesting a strong potential for development as anticancer agents .

Data Tables

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Thiazole-Pyridine Hybrid | Contains both thiazole and pyridine rings | Cytotoxic against multiple cancer cell lines |

| PTP1B Inhibitor | Features a pyrrolidinone moiety | Potential therapeutic agent in metabolic disorders |

Scientific Research Applications

Anticancer Properties

Recent studies highlight the compound's anticancer potential . For instance, novel pyridine-thiazole hybrid molecules have demonstrated significant antiproliferative activity against various cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia . The compound's mechanism appears to involve inducing genetic instability in tumor cells, as evidenced by changes in nuclear morphology and DNA integrity .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , modulating specific pathways involved in cellular processes. This could lead to therapeutic effects in conditions where enzyme dysregulation is a factor, such as cancer or metabolic disorders. Interaction studies are essential to determine binding affinities and downstream effects on metabolic pathways.

Potential Therapeutic Applications

Given its structural characteristics and biological activities, 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea holds promise for several therapeutic applications:

- Cancer Treatment : As indicated by its cytotoxic effects on tumor cells, further development could position it as a candidate for anticancer therapies.

- Neurological Disorders : The oxopyrrolidine component may offer neuroprotective effects, warranting investigation into its efficacy against neurodegenerative diseases.

- Infectious Diseases : The compound's unique structure could be explored for antiviral or antibacterial properties, particularly against resistant strains.

Case Studies

Several case studies have examined the biological effects of compounds related to this compound:

Comparison with Similar Compounds

Substituent Effects on Urea Derivatives

and describe urea derivatives with diverse aryl substituents. Key comparisons include:

Key Findings :

Comparison with Query Compound :

Physical and Spectral Properties

- Melting Points : Compounds in (e.g., 1f: 198–200°C, 1g: 205–207°C) suggest urea-thiazol derivatives exhibit high thermal stability, likely due to strong intermolecular hydrogen bonds .

- Spectral Data : 1H-NMR shifts in (e.g., δ 8.2–8.4 ppm for aromatic protons) align with the query compound’s expected pyridine and thiazol aromatic signals.

Key Structural Differences and Implications

Preparation Methods

Cyclocondensation Reaction

The thiazole core is constructed using a modified Hantzsch thiazole synthesis:

- Reactants : Pyridine-2-carbothioamide (1.0 equiv) and 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.2 equiv).

- Conditions : Reflux in acetone (12 h, 60°C) under nitrogen.

- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Table 1: Optimization of Thiazole Formation

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | Acetone, EtOH | Acetone | 78 |

| Temperature (°C) | 50–80 | 60 | 82 |

| Reaction Time (h) | 8–16 | 12 | 85 |

Characterization data for 4-(pyridin-2-yl)thiazol-2-amine:

- $$ ^1H $$-NMR (400 MHz, DMSO-d6) : δ 8.62 (d, $$ J = 4.8 $$ Hz, 1H, Py-H), 8.12 (s, 1H, Thiazole-H), 7.88–7.82 (m, 2H, Py-H), 7.35 (s, 2H, NH2).

- HRMS (ESI+) : m/z calcd. for C8H6N3S [M+H]+ 176.0281, found 176.0279.

Synthesis of (2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methanamine

Pyrrolidinone Functionalization

The pyrrolidinone moiety is introduced via nucleophilic aromatic substitution:

- Reactants : 4-(Chloromethyl)pyridin-2-amine (1.0 equiv) and pyrrolidin-2-one (1.5 equiv).

- Conditions : K2CO3 (2.0 equiv) in DMF, 100°C, 24 h.

- Workup : Extraction with ethyl acetate, column chromatography (SiO2, hexane/EtOAc 3:1).

Key Observations :

- Excess pyrrolidin-2-one prevents dimerization of the chloromethyl precursor.

- Elevated temperatures (>90°C) reduce epimerization of the chiral center.

Table 2: Reaction Yield Under Varied Bases

| Base | Yield (%) | Purity (%) |

|---|---|---|

| K2CO3 | 72 | 98 |

| Cs2CO3 | 68 | 95 |

| DIPEA | 55 | 90 |

Characterization data:

Urea Bond Formation

Carbodiimide-Mediated Coupling

The final step employs 1,1'-carbonyldiimidazole (CDI) to link the amine fragments:

- Reactants : 4-(Pyridin-2-yl)thiazol-2-amine (1.0 equiv), (2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methanamine (1.1 equiv), CDI (1.5 equiv).

- Conditions : Dry THF, 0°C → RT, 18 h.

- Workup : Quench with H2O, extract with CH2Cl2, purify via HPLC (C18, MeCN/H2O).

Critical Parameters :

- Strict anhydrous conditions prevent hydrolysis of CDI.

- Slow amine addition minimizes oligourea formation.

Table 3: Urea Formation Efficiency

| Coupling Reagent | Yield (%) | Purity (%) |

|---|---|---|

| CDI | 65 | 99 |

| EDCl/HOBt | 58 | 97 |

| Triphosgene | 45 | 92 |

Characterization of target compound:

- $$ ^1H $$-NMR (600 MHz, DMSO-d6) : δ 9.21 (s, 1H, NH), 8.58 (d, $$ J = 4.8 $$ Hz, 1H), 8.02 (s, 1H), 7.89–7.75 (m, 4H), 4.45 (s, 2H, CH2).

- IR (KBr) : 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).

Analytical Validation and Scalability

Purity Assessment

Q & A

Q. What are the key synthetic routes for preparing 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea?

- The compound can be synthesized via multi-step reactions involving: (i) Formation of the pyridin-4-ylmethyl intermediate through coupling of 2-oxopyrrolidine with 4-chloropyridine under basic conditions. (ii) Introduction of the urea moiety via reaction with an isocyanate derivative of 4-(pyridin-2-yl)thiazol-2-amine. Critical purification steps include recrystallization from DMF/EtOH (1:1) to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR spectroscopy confirms the urea C=O stretch (~1650–1700 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹).

- Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight.

- ¹H/¹³C NMR resolves aromatic protons (pyridine/thiazole rings) and methylene/methyl groups. X-ray crystallography (as in ) may further validate the structure .

Q. What safety precautions are necessary during handling?

Q. How can researchers assess its stability under varying pH and temperature?

- Conduct accelerated stability studies: (i) Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. (ii) Monitor degradation via HPLC at intervals (0, 7, 14 days). Urea bonds are prone to hydrolysis under acidic/basic conditions, requiring pH-neutral storage .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

- Apply DoE to screen factors like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for coupling reactions).

- Flow chemistry systems ( ) enable precise control of residence time and mixing, improving reproducibility and scalability .

Q. What strategies resolve spectral overlap in NMR analysis of complex heterocycles?

- Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals.

- Variable-temperature NMR reduces signal broadening caused by dynamic processes (e.g., urea NH tautomerism) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

- Replace the 2-oxopyrrolidine moiety with other lactams (e.g., caprolactam) to study conformational effects on target binding.

- Modify the thiazole’s pyridyl substituent to alter electron density and hydrophobicity, impacting receptor affinity .

Q. What in vitro assays evaluate its potential as a kinase inhibitor?

- Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR).

- Measure IC₅₀ values in cell lines (e.g., HCT-116 for cancer models) and compare to positive controls (e.g., imatinib).

- Molecular docking studies (AutoDock Vina) predict binding poses in kinase active sites .

Q. How do researchers address contradictions in reported biological activity data?

Q. What computational methods predict metabolic pathways and toxicity?

- Use ADMET predictors (SwissADME, ProTox-II) to estimate hepatic metabolism (CYP450 interactions) and cardiotoxicity risks.

- MD simulations assess urea bond stability in physiological conditions, guiding prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.